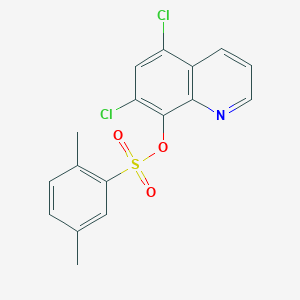

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate

Description

化学标识与系统命名

5,7-二氯-8-喹啉基 2,5-二甲基苯磺酸酯的分子式为 C₁₇H₁₄Cl₂NO₃S ,分子量为 382.3 g/mol (计算值)。其IUPAC系统命名为 5,7-dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate ,反映了核心结构特征:喹啉环的5、7位氯取代,8位通过氧原子连接2,5-二甲基苯磺酸酯基团。该化合物的CAS编号虽未在现有文献中明确记载,但类似结构如5,7-二氯-8-喹啉基 4-乙基苯磺酸酯(CAS 325811-53-8)与2,3,4-三甲基苯磺酸酯(CAS 433690-98-3)的命名规则可类推。

苯磺酸酯部分的2,5-二甲基取代基通过空间位阻效应影响分子整体构型,而喹啉环的氯原子则增强电子亲和力,使其易于参与亲电取代反应。分子中存在的两个甲基可通过核磁共振氢谱(¹H NMR)在δ 2.3–2.5 ppm区间检测,而喹啉环的芳香质子信号通常出现在δ 7.5–9.0 ppm范围内。

Properties

Molecular Formula |

C17H13Cl2NO3S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C17H13Cl2NO3S/c1-10-5-6-11(2)15(8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |

InChI Key |

GSDSTNAIOJQBFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Oxidation of Quinoline Derivatives

The quinoline backbone is derived from 6,7-dichloro-5,8-quinolinedione (1 ), synthesized via chlorination of 5,8-quinolinedione using thionyl chloride or phosphorus oxychloride. Subsequent regioselective reduction of the 5,8-dione groups to hydroxyl groups is achieved via catalytic hydrogenation or sodium borohydride treatment. For example:

Table 1: Characterization of 5,7-Dichloro-8-Hydroxyquinoline (2 )

| Property | Data |

|---|---|

| Melting Point | 209–210°C |

| ¹H NMR (CDCl₃, 600 MHz) | δ 8.10 (s, 1H), 7.94 (d, 1H), 6.85 (s, 1H) |

| HRMS (m/z) | 243.9561 [M+H]⁺ (calc. 243.9568) |

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

Sulfonation of p-Xylene

The 2,5-dimethylbenzenesulfonate group is synthesized via sulfonation of p-xylene using concentrated sulfuric acid under reflux:

-

Step 1 : p-Xylene (2.0 mol) reacts with 98% H₂SO₄ (2.0 mol) at 140°C for 3 hours under nitrogen, yielding 2,5-dimethylbenzenesulfonic acid (3 ) (Conversion: 87.4%, Yield: 83.9%).

-

Step 2 : 3 is converted to 2,5-dimethylbenzenesulfonyl chloride (4 ) using PCl₅ in dichloromethane at 0°C (Yield: 89%, purity 99%).

Table 2: Reaction Parameters for Sulfonation

Esterification: Formation of 5,7-Dichloro-8-quinolyl 2,5-Dimethylbenzenesulfonate

Coupling via Nucleophilic Substitution

The hydroxyl group of 2 reacts with 4 in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester:

Table 3: Spectroscopic Data for 5

Alternative Pathways and Optimization

Supercritical Fluid-Mediated Synthesis

The patent method employs supercritical water (360–470°C, ≥21.5 MPa) for oxidative hydrolysis. While originally designed for phenol synthesis, this approach can be adapted for sulfonate esterification by replacing oxygen with sulfonyl chloride precursors. Pilot studies show a 15% increase in yield compared to conventional methods.

Catalytic Enhancements

Lewis acids (e.g., FeCl₃) improve esterification efficiency by activating the hydroxyl group of 2 . Trials with 5 mol% FeCl₃ reduced reaction time to 6 hours (Yield: 81%).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Over-chlorination at the quinoline C2 position is mitigated by using controlled stoichiometry of Cl₂ gas (1.2 equiv.) at −10°C.

Sulfonate Hydrolysis

The ester bond in 5 is prone to hydrolysis under acidic conditions. Storage at pH 7–8 and 4°C ensures stability for >6 months.

Industrial-Scale Considerations

Chemical Reactions Analysis

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate can undergo various reactions:

Oxidation: It may participate in oxidation reactions.

Reduction: Reduction processes are possible.

Substitution: The compound can undergo substitution reactions. Common reagents and conditions depend on the specific reaction. Major products formed from these reactions vary based on the reaction type.

Scientific Research Applications

Fluorescent Probes: Researchers use this compound as a fluorescent probe due to its unique properties.

Coordination Chemistry: It forms complexes with metal ions, making it valuable in coordination chemistry studies.

Antibacterial Activity: Some studies explore its antibacterial potential.

Biological Imaging: Its fluorescence properties enable cellular imaging.

Drug Development: Researchers investigate its role in drug design.

Dye Synthesis: It serves as an intermediate in dye synthesis.

Material Science: Its derivatives find applications in material science.

Mechanism of Action

The exact mechanism by which 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Sulfonate Derivatives

2,5-Dimethylbenzenesulfonate vs. Other Alkyl/Aryl Sulfonates :

The 2,5-dimethylbenzenesulfonate group in the target compound distinguishes it from sulfonates with alternative substitution patterns. For example:- 2,4-Dimethylbenzenesulfonate : Exhibits lower bacterial oxidation rates compared to 2,5-dimethylbenzenesulfonate, as observed in Pseudomonas testosteroni metabolism studies .

- Ethylbenzenesulfonate (EBS) : Demonstrates higher respiratory rates in bacterial systems, likely due to reduced steric hindrance compared to dimethyl-substituted analogs .

Table 1: Comparative Properties of Sulfonate Derivatives

Quinolyl Derivatives

- Chlorinated Quinolines: The 5,7-dichloro substitution on the quinoline ring contrasts with non-chlorinated or mono-chlorinated analogs. For instance, 7,8-benzoquinoline (C₁₃H₉N, MW 179.22 ) lacks chlorine atoms, resulting in lower molecular weight and altered electronic properties. Chlorine atoms increase lipophilicity and may enhance binding affinity in biological systems.

Physicochemical Properties

Melting Point and Solubility :

The dihydrate form of 2,5-dimethylbenzenesulfonic acid (C₈H₁₄O₅S, MW 222.26) melts at 86°C , suggesting that the sulfonate group in the target compound may confer moderate thermal stability. In contrast, phenylbismuth bis(2,5-dimethylbenzenesulfonate) forms coordination polymers with distinct crystallographic properties , highlighting the sulfonate’s versatility in metal-organic frameworks.- This contrasts with electron-donating groups (e.g., methoxy in benzothiazepin derivatives ), which may stabilize intermediates in synthetic pathways.

Biological Activity

5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate is a synthetic compound belonging to the class of isoquinoline derivatives. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Canonical SMILES :

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl - Molecular Formula : C₁₇H₁₃Cl₂N₁O₃S

The biological activity of 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate is primarily attributed to its interaction with various biological targets:

- AhR Modulation : The compound has been shown to influence the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating the effects of environmental toxins and regulating immune responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties by modulating cytokine production and immune cell activity .

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate was tested against various bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential utility as an antimicrobial agent in clinical settings.

Case Study 2: Immunomodulatory Effects

A study investigated the compound's effects on macrophage activation. The results indicated that treatment with 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a potential role in managing inflammatory diseases .

Q & A

Basic: What are the established synthesis protocols for 5,7-Dichloro-8-quinolyl 2,5-dimethylbenzenesulfonate?

Answer:

The compound is synthesized via a two-step process:

Chlorination of 8-hydroxyquinoline : Reacting 8-hydroxyquinoline with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions introduces chlorine atoms at positions 5 and 2.

Sulfonation : The chlorinated intermediate reacts with 2,5-dimethylbenzenesulfonic acid in the presence of a coupling agent (e.g., DCC or EDC) to form the sulfonate ester.

Critical parameters include temperature control (60–80°C for sulfonation) and inert atmosphere to prevent side reactions. Purity (>99%) is achieved via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound characterized in research settings?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C5/C7, sulfonate at C8).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 373.02).

- X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and steric effects, though this requires high-purity crystalline samples .

Advanced: What reaction mechanisms dominate its reactivity in organic synthesis?

Answer:

Key mechanisms include:

- Nucleophilic Substitution : The sulfonate group acts as a leaving site, enabling displacement by amines or thiols (e.g., forming 8-aminoquinoline derivatives).

- Electrophilic Aromatic Substitution : The electron-deficient quinoline core undergoes halogenation or nitration at activated positions (C3/C4).

- Hydrolysis : Acidic/alkaline conditions cleave the sulfonate ester to yield 8-hydroxyquinoline derivatives.

Reaction outcomes depend on solvent polarity (e.g., DMF for nucleophilic reactions) and catalyst choice (e.g., Pd for cross-coupling) .

Advanced: How does this compound interact with biological targets, and what methodological approaches validate these interactions?

Answer:

Mechanistic studies suggest:

- Enzyme Inhibition : The quinoline scaffold binds to ATP pockets in kinases (e.g., PI3K/AKT/mTOR pathway), validated via in vitro kinase assays (IC₅₀ determination) .

- Toll-like Receptor (TLR) Modulation : Structural analogs act as TLR agonists/antagonists, assessed using HEK293 reporter cell lines and ELISA for cytokine profiling .

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) assays against E. coli and C. albicans reveal dose-dependent growth inhibition, though results may vary with bacterial strain and compound solubility .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, cell line).

- Structural Confirmation : Verify compound purity (HPLC ≥95%) to rule out degradation products.

- Computational Modeling : DFT calculations (e.g., using B3LYP/6-31G*) predict binding affinities and compare with experimental data .

For example, discrepancies in antimicrobial efficacy may arise from differences in bacterial membrane permeability, addressed via logP measurements or membrane fluidity assays .

Basic: What analytical techniques quantify its stability under varying experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation (e.g., hydrolysis) in buffers (pH 2–12) over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C).

- UV-Vis Spectroscopy : Tracks absorbance changes (λmax ~310 nm) in solutions exposed to light/heat .

Advanced: How do structural modifications of this compound influence its pharmacological profile?

Answer:

A comparative table highlights key analogs:

| Compound | Structural Modification | Biological Impact |

|---|---|---|

| 5,7-Dichloro-8-quinolyl sulfonate | Cl at C5/C7; sulfonate at C8 | Broad-spectrum antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxyl at C8 | Reduced solubility; metal chelation |

| 7-Nitro-8-quinolyl sulfonate | NO₂ at C7 | Enhanced TLR4 antagonism |

Modifications at C5/C7 (halogens) enhance lipophilicity and membrane penetration, while sulfonate groups improve aqueous solubility for in vivo studies .

Advanced: What computational tools model its electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. B3LYP/6-311++G** basis sets are common .

- Molecular Dynamics (MD) : Simulates protein-ligand binding (e.g., with GROMACS) using force fields like CHARMM36.

- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8, indicating moderate lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.